2-(Methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, with the Chemical Abstracts Service number 61394-58-9, is a compound that belongs to the indole derivative class. This compound is characterized by a methylthio group attached to a benzamide structure, which is further linked to a 2-oxo-2,3-dihydro-1H-indole moiety. The molecular formula of this compound is and it has a molecular weight of 204.25 g/mol .
This compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and Molport. It is classified under organic compounds and specifically falls within the category of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can be approached through several methods, typically involving the reaction of 2-oxo-2,3-dihydro-1H-indole with a suitable benzamide derivative in the presence of a methylating agent to introduce the methylthio group.
The compound features a complex structure with distinct functional groups:
The structural representation can be described by its InChI key and SMILES notation:
CC(=O)N1C(=C(C=C1)S(C)C)C(=O)N
The compound can undergo various chemical reactions typical of amides and indoles:
Reactions involving this compound are often influenced by the presence of electron-withdrawing or donating groups on the aromatic ring, which can alter reactivity patterns.
The mechanism of action for this compound, particularly in biological contexts, may involve:
Studies on similar compounds suggest potential interactions with serotonin receptors or other targets involved in neurological processes.
This compound holds potential applications in:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0